molecular formula C7H11N3 B14042210 N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B14042210
M. Wt: 137.18 g/mol
InChI Key: VTMUKWNJAGVOQJ-UHFFFAOYSA-N
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Description

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopenta[c]pyrazole ring, followed by methylation of the resulting amine group . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine
  • N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl hydrazide
  • Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Uniqueness

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylated amine group and fused ring system differentiate it from other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

InChI

InChI=1S/C7H11N3/c1-8-7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H2,8,9,10)

InChI Key

VTMUKWNJAGVOQJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC2=C1CCC2

Origin of Product

United States

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